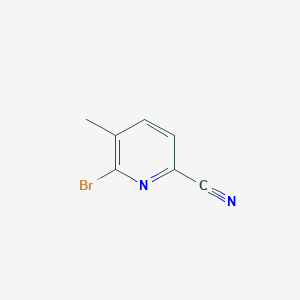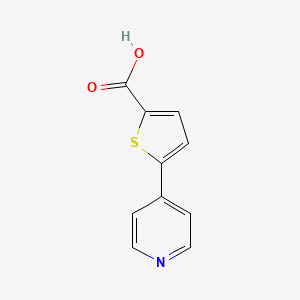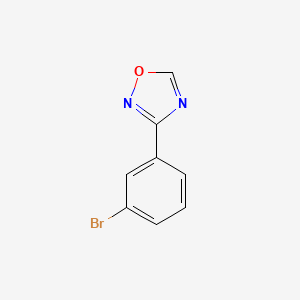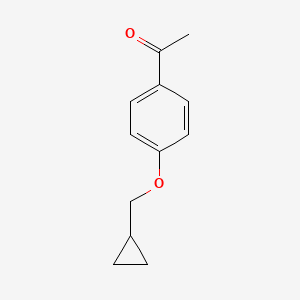
1-Bromo-4-((2-methoxyethoxy)methyl)benzene
Descripción general
Descripción
“1-Bromo-4-((2-methoxyethoxy)methyl)benzene” is a chemical compound with the molecular formula C10H13BrO2 . It is a derivative of benzene, where one of the hydrogen atoms in the benzene ring is replaced by a bromo-((2-methoxyethoxy)methyl) group .
Synthesis Analysis
The synthesis of “1-Bromo-4-((2-methoxyethoxy)methyl)benzene” involves the use of 2-Bromoethyl methyl ether as a starting reagent . The kinetics of the potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone at 15 and 25°C has been investigated .Molecular Structure Analysis
The molecular structure of “1-Bromo-4-((2-methoxyethoxy)methyl)benzene” can be represented by the InChI code:InChI=1S/C10H13BrO2/c1-12-6-7-13-8-9-2-4-10 (11)5-3-9/h2-5H,6-8H2,1H3 . This compound has a molecular weight of 245.11 g/mol . Physical And Chemical Properties Analysis
“1-Bromo-4-((2-methoxyethoxy)methyl)benzene” has a molecular weight of 245.11 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . This compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It also has a rotatable bond count of 5 . The topological polar surface area of this compound is 18.5 Ų .Aplicaciones Científicas De Investigación
General Uses
“1-Bromo-4-((2-methoxyethoxy)methyl)benzene” is commonly used as a solvent and intermediate in organic synthesis . It offers a versatile platform for the introduction of bromine and methoxy moieties into different molecules . It is also used in the production of pharmaceuticals, agrochemicals, and dyes .
Specific Application: Synthesis of 1-bromo-4- (2-methoxyethoxy)benzene
Scientific Field
This falls under the field of Organic Chemistry, specifically in the area of organic synthesis .
Summary of the Application
“1-Bromo-4-((2-methoxyethoxy)methyl)benzene” can be synthesized from "2-Bromoethyl methyl ether" . This synthesis process is a key step in the production of various organic compounds .
Methods of Application or Experimental Procedures
The synthesis involves a reaction with potassium iodide in acetone at 15 and 25°C . Unfortunately, the exact technical details or parameters of this procedure are not provided in the source .
Results or Outcomes
The outcome of this procedure is the successful synthesis of “1-Bromo-4-((2-methoxyethoxy)methyl)benzene” from "2-Bromoethyl methyl ether" . However, the source does not provide any quantitative data or statistical analyses related to this synthesis .
Safety And Hazards
The safety information for “1-Bromo-4-((2-methoxyethoxy)methyl)benzene” indicates that it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .
Propiedades
IUPAC Name |
1-bromo-4-(2-methoxyethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-6-7-13-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSRXJSBIBWDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-((2-methoxyethoxy)methyl)benzene | |
CAS RN |
166959-29-1 | |
| Record name | 1-bromo-4-[(2-methoxyethoxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



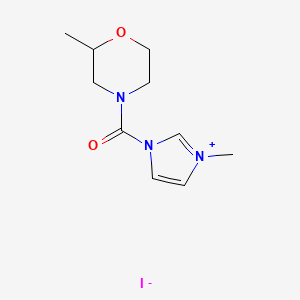


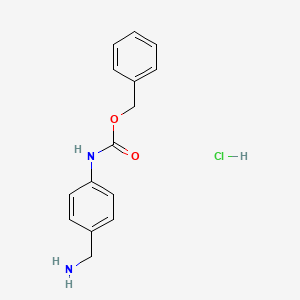
![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)
